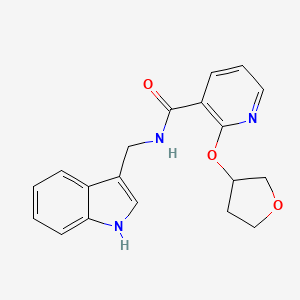

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

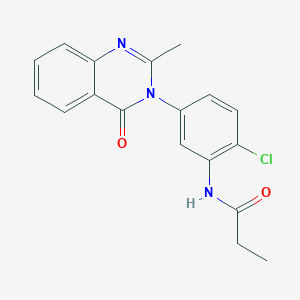

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TH1834, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. TH1834 is a small molecule that has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Applications De Recherche Scientifique

Metabolic Implications in Cancer

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is related to the activity of Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various human cancers. NNMT affects the methylation potential of cancer cells, consuming methyl units from S-adenosyl methionine. This consumption leads to a stable metabolic product, 1-methylnicotinamide, and results in an altered epigenetic state in cancer cells, including hypomethylated histones and heightened expression of pro-tumorigenic gene products. This suggests a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).

Role in Hepatic Nutrient Metabolism

NNMT has also been implicated in regulating hepatic nutrient metabolism through its impact on Sirt1 protein stabilization. NNMT methylates nicotinamide (a form of vitamin B3) to produce N1-methylnicotinamide (MNAM), which has been observed to correlate with metabolic parameters in mice and humans. Hepatic suppression of NNMT affects glucose and cholesterol metabolism. This suggests that the metabolic effects of NNMT in the liver are mediated by its product, MNAM, and offers a new perspective on the regulatory pathway for vitamin B3 (Hong et al., 2015).

Adipose Tissue Association

Research has shown that, in addition to the liver, adipocytes and adipose tissue express high amounts of NNMT. The enzyme's activity increases during the differentiation of 3T3-L1 cells, and it is linked to the release of homocysteine, a product of the NNMT-catalyzed reaction. This supports the concept that adipose tissue NNMT contributes to increased plasma homocysteine levels, particularly in patients treated with nicotinic acid (Riederer et al., 2009).

Therapeutic Potential in Metabolic Disorders

There is growing interest in developing NNMT inhibitors as potential therapeutic agents for metabolic disorders. Small molecule inhibitors of NNMT have been associated with insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease. Such inhibitors, like JBSNF-000088, have shown to reduce serum and liver cholesterol and liver triglycerides levels in mice, highlighting NNMT as a potential target for metabolic disease therapy (Kannt et al., 2018).

Mécanisme D'action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets

Result of action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Propriétés

IUPAC Name |

N-(1H-indol-3-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-18(22-11-13-10-21-17-6-2-1-4-15(13)17)16-5-3-8-20-19(16)25-14-7-9-24-12-14/h1-6,8,10,14,21H,7,9,11-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVNVSPHMRTKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)

![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)

![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)